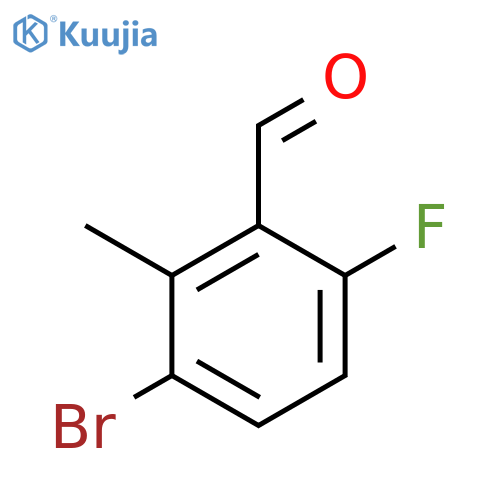Cas no 1785354-53-1 (3-Bromo-6-fluoro-2-methylbenzaldehyde)

1785354-53-1 structure
商品名:3-Bromo-6-fluoro-2-methylbenzaldehyde
CAS番号:1785354-53-1
MF:C8H6BrFO
メガワット:217.035045146942
MDL:MFCD28404915
CID:5005685
PubChem ID:84785017
3-Bromo-6-fluoro-2-methylbenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-6-fluoro-2-methylbenzaldehyde
- 3-Bromo-6-fluoro-2-methyl-benzaldehyde
- 1785354-53-1
- Z3243614040
- SCHEMBL15748351
- MFCD28404915
- DB-165649
- EN300-6505414
- A1-23669
-
- MDL: MFCD28404915
- インチ: 1S/C8H6BrFO/c1-5-6(4-11)8(10)3-2-7(5)9/h2-4H,1H3
- InChIKey: XXNWYNYTRIRTOX-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(C=O)=C1C)F
計算された属性
- せいみつぶんしりょう: 215.95861g/mol
- どういたいしつりょう: 215.95861g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1
- 疎水性パラメータ計算基準値(XlogP): 2.5
3-Bromo-6-fluoro-2-methylbenzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6505414-0.25g |
3-bromo-6-fluoro-2-methylbenzaldehyde |
1785354-53-1 | 95% | 0.25g |
$494.0 | 2023-07-08 | |
| Enamine | EN300-6505414-5.0g |
3-bromo-6-fluoro-2-methylbenzaldehyde |
1785354-53-1 | 95% | 5.0g |
$2900.0 | 2023-07-08 | |
| Alichem | A010008557-1g |
3-Bromo-6-fluoro-2-methylbenzaldehyde |
1785354-53-1 | 97% | 1g |
1,460.20 USD | 2021-07-06 | |
| Enamine | EN300-6505414-10.0g |
3-bromo-6-fluoro-2-methylbenzaldehyde |
1785354-53-1 | 95% | 10.0g |
$4299.0 | 2023-07-08 | |
| Aaron | AR01O6GD-100mg |
3-Bromo-6-fluoro-2-methylbenzaldehyde |
1785354-53-1 | 95% | 100mg |
$503.00 | 2025-03-11 | |
| Aaron | AR01O6GD-250mg |
3-Bromo-6-fluoro-2-methylbenzaldehyde |
1785354-53-1 | 95% | 250mg |
$471.00 | 2025-02-14 | |
| Crysdot LLC | CD12131337-1g |
3-Bromo-6-fluoro-2-methylbenzaldehyde |
1785354-53-1 | 97% | 1g |
$784 | 2024-07-24 | |
| eNovation Chemicals LLC | Y1257367-250mg |
3-Bromo-6-fluoro-2-methylbenzaldehyde |
1785354-53-1 | 95% | 250mg |
$500 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1257367-250mg |
3-Bromo-6-fluoro-2-methylbenzaldehyde |
1785354-53-1 | 95% | 250mg |
$500 | 2025-02-25 | |
| Apollo Scientific | PC99380-250mg |
3-Bromo-6-fluoro-2-methylbenzaldehyde |
1785354-53-1 | 250mg |
£219.00 | 2025-02-22 |
3-Bromo-6-fluoro-2-methylbenzaldehyde 関連文献
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
1785354-53-1 (3-Bromo-6-fluoro-2-methylbenzaldehyde) 関連製品
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1785354-53-1)3-Bromo-6-fluoro-2-methylbenzaldehyde

清らかである:99%
はかる:250mg
価格 ($):222.0